molecular formula C12H24O2Sn B14301263 2,2-Dibutyl-4,7-dihydro-2H-1,3,2-dioxastannepine CAS No. 119124-28-6

2,2-Dibutyl-4,7-dihydro-2H-1,3,2-dioxastannepine

Cat. No.: B14301263
CAS No.: 119124-28-6
M. Wt: 319.03 g/mol
InChI Key: ZSVJBUOIJROVFT-UHFFFAOYSA-N
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Description

2,2-Dibutyl-4,7-dihydro-2H-1,3,2-dioxastannepine is a chemical compound that belongs to the class of organotin compounds It is characterized by the presence of a tin atom within a dioxastannepine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dibutyl-4,7-dihydro-2H-1,3,2-dioxastannepine typically involves the reaction of dibutyltin oxide with a suitable diol. One common method involves the reaction of dibutyltin oxide with 1,4-butanediol under reflux conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired dioxastannepine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2-Dibutyl-4,7-dihydro-2H-1,3,2-dioxastannepine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different organotin derivatives.

    Substitution: The tin atom can participate in substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin compounds with different functional groups.

Scientific Research Applications

2,2-Dibutyl-4,7-dihydro-2H-1,3,2-dioxastannepine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,2-Dibutyl-4,7-dihydro-2H-1,3,2-dioxastannepine involves its interaction with molecular targets such as enzymes and receptors. The tin atom within the dioxastannepine ring can coordinate with various ligands, influencing the compound’s reactivity and biological activity. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating its molecular interactions and effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dibutyl-4,7-dihydro-2H-1,3,2-dioxastannepine is unique due to its specific ring structure and the presence of the dibutyl groups. These structural features confer distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

119124-28-6

Molecular Formula

C12H24O2Sn

Molecular Weight

319.03 g/mol

IUPAC Name

2,2-dibutyl-4,7-dihydro-1,3,2-dioxastannepine

InChI

InChI=1S/C4H6O2.2C4H9.Sn/c5-3-1-2-4-6;2*1-3-4-2;/h1-2H,3-4H2;2*1,3-4H2,2H3;/q-2;;;+2

InChI Key

ZSVJBUOIJROVFT-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn]1(OCC=CCO1)CCCC

Origin of Product

United States

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